1-(6-Chloropyridazin-3-yl)piperidin-4-one
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(6-Chloropyridazin-3-yl)piperidin-4-one involves multi-step reactions with various starting materials. In one study, a novel compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . Another research synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which involved a one-pot synthesis using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene, followed by conjugation with corresponding secondary amines . Additionally, the synthesis of heterocyclic systems with anticipated biological activities was reported, where 6-aryl-4-pyrazol-1-yl-pyridazin-3-one reacted with a PCl5–POCl3 mixture to yield a 3-chloropyridazine derivative, which further underwent various reactions to produce a range of compounds . Lastly, the synthesis of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety was achieved, starting from 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazolc-3-thiol .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized using various analytical techniques. For instance, the crystal structure of the 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring exhibiting a chair conformation and no intra- or intermolecular hydrogen bonds . The molecular docking studies of the triazolo-pyridazine-6-yl-substituted piperazines provided insights into their strong inhibition potential against Dipeptidyl peptidase-4, which is crucial for their anti-diabetic properties . The structural elucidation of the newly synthesized compounds in other studies was based on spectral and microanalytical data, including IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated through their ability to undergo further transformations. The 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives were shown to react with various reagents, leading to the formation of different adducts with potential biological activities . The triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety were synthesized through reactions involving amino groups and thiols, indicating the versatility of the 6-chloropyridin-3-yl moiety in facilitating the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural characteristics and biological activity assays. The crystallographic data provided insights into the density and molecular geometry of the compounds . The bioactivity assays, such as the DPP-4 inhibition and insulinotropic activities, along with antioxidant and cytotoxicity assessments, helped in understanding the biological relevance of the synthesized compounds . The antibacterial and insecticidal screenings of some compounds further highlighted their potential applications .
Scientific Research Applications
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Pharmaceutical Research
- This compound could be used in drug discovery and the synthesis of novel compounds. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential applications.
- It’s also worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
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Purine Metabolism
- There’s a mention of the compound in relation to adenine deaminase (ADA), an enzyme essential to purine metabolism . ADA activity is greatest in cells of the lymphoid system, with T-cells having higher activity than B-cells, and T-cell malignancies having higher ADA activity than B-cell malignancies . This suggests potential applications in the study of lymphoid cells and related diseases.
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Scientific Research
- The compound is described as a versatile material used in scientific research, suggesting it could have various applications in different fields of study.
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Proteomics Research
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Phenylalanine Degradation
- There’s a mention of the compound in relation to Tetrahydrobiopterin, which degrades phenylalanine and facilitates the biosynthesis of several neurotransmitters and the production of nitric oxide . This suggests potential applications in the study of metabolic pathways and neurotransmitter synthesis .
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Inhibition of Adenine Deaminase (ADA)
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Drug Discovery and Synthesis
- The compound is described as a versatile material used in scientific research, including drug discovery and synthesis of novel compounds. This suggests potential applications in pharmaceutical research and development.
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Piperidine Derivatives
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVKANRUWLPPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377600 |
Source
|
Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)piperidin-4-one | |
CAS RN |
303149-95-3 |
Source
|
Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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